molecular formula C17H13BrCl2N2O B5857595 3-bromo-N'-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide

Cat. No.: B5857595
M. Wt: 412.1 g/mol
InChI Key: GXIXHYZWZPAUCO-UFFVCSGVSA-N
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Description

3-bromo-N’-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It features a benzohydrazide core substituted with a bromo group at the 3-position and a cyclopropyl group with dichloro and phenyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-bromobenzohydrazide and 2,2-dichloro-3-phenylcyclopropyl aldehyde.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group with dichloro and phenyl substitutions differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

3-bromo-N-[(E)-(2,2-dichloro-3-phenylcyclopropyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N2O/c18-13-8-4-7-12(9-13)16(23)22-21-10-14-15(17(14,19)20)11-5-2-1-3-6-11/h1-10,14-15H,(H,22,23)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIXHYZWZPAUCO-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C=NNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)/C=N/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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